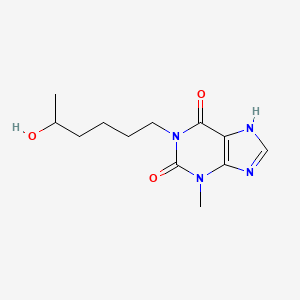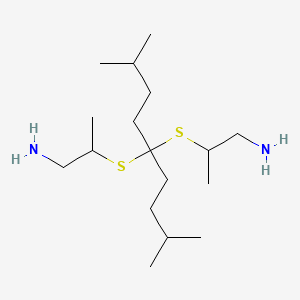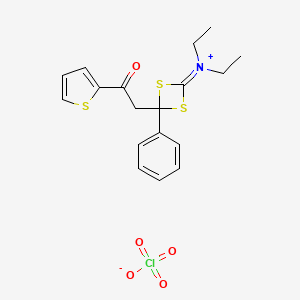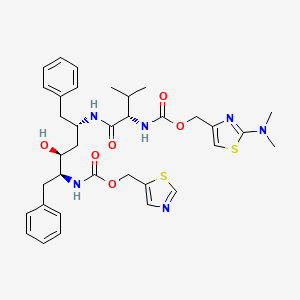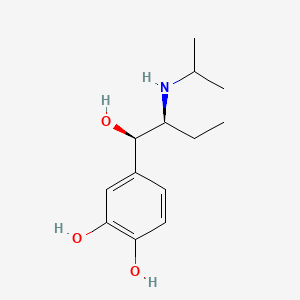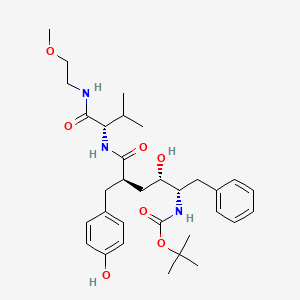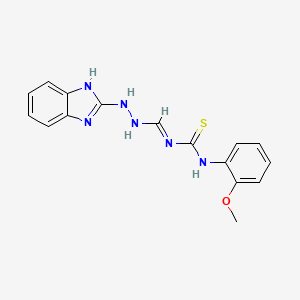
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-: is a complex organic compound that features a urea backbone with additional functional groups, including a benzimidazole ring, an amidino group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio- typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Introduction of the Amidino Group: This step might involve the reaction of the benzimidazole derivative with an appropriate amidine reagent.
Attachment of the Methoxyphenyl Group: This could be done through a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the benzimidazole derivative.
Formation of the Urea Backbone: The final step would involve the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-: can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzimidazole or methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzimidazole ring is known for its biological activity, which could contribute to the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Urea Derivatives: Compounds with similar urea backbones.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups.
Uniqueness
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-: is unique due to the combination of these functional groups, which might confer specific properties not found in other compounds.
Eigenschaften
CAS-Nummer |
113367-95-6 |
|---|---|
Molekularformel |
C16H16N6OS |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H16N6OS/c1-23-14-9-5-4-8-13(14)21-16(24)17-10-18-22-15-19-11-6-2-3-7-12(11)20-15/h2-10H,1H3,(H2,19,20,22)(H2,17,18,21,24) |
InChI-Schlüssel |
WFPVEGMRXVRTQP-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



